2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile
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Description
2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C12H12N4S2 and its molecular weight is 276.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound 2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is a versatile intermediate in the synthesis of various heterocyclic compounds. Its applications in scientific research mainly involve the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological and chemical properties. For instance, the synthesis of thieno[2,3-d]pyrimidines involves reactions with different alkylants, leading to the formation of compounds with potential antitumor activity and the synthesis of novel fluorescent compounds with solid-state fluorescence properties (Briel et al., 2002); (Yokota et al., 2012). These syntheses highlight the compound's role as a key precursor in creating derivatives with varied biological and photophysical properties.
Biological Applications
In addition to its role in synthesis, the compound and its derivatives have been evaluated for their biological activities, particularly as antifolate inhibitors of purine biosynthesis. The unique mechanism of action of these derivatives, characterized by their selectivity for high-affinity folate receptors over other folate transport mechanisms, positions them as potential therapeutic agents. Specifically, certain derivatives exhibit potent growth inhibitory effects against tumor cells that express folate receptors, underscoring the therapeutic potential of thieno[2,3-d]pyrimidines in cancer treatment (Deng et al., 2009).
Properties
IUPAC Name |
2-amino-4-propylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S2/c1-2-5-18-11-8(7-13)10(15-12(14)16-11)9-4-3-6-17-9/h3-4,6H,2,5H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLSLRSJGIFJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=NC(=C1C#N)C2=CC=CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.